![molecular formula C20H18BrN3OS B2701109 3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 681269-18-1](/img/structure/B2701109.png)
3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in its structure. The presence of bromine (Br) indicates that it’s a brominated compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, the amide group, and the pyrazole ring. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. The presence of the bromine atom could potentially increase the compound’s density and boiling point .Aplicaciones Científicas De Investigación
Structural and Molecular Characterization
The synthesis and structural characterization of antipyrine derivatives, including compounds similar to 3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, have been extensively studied. For example, the research conducted by Saeed et al. (2020) on antipyrine-like derivatives highlighted the intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the crystal packing, stabilization mechanisms, and energy frameworks of such compounds, indicating their potential for further pharmaceutical and material science applications (Saeed et al., 2020).
Antibacterial and Anticancer Properties
Research on novel analogs of pyrazol-5-ones has demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Palkar et al. (2017) synthesized and evaluated a series of compounds for their antibacterial efficacy, showcasing the potential of such derivatives in developing new antibacterial agents (Palkar et al., 2017). Additionally, compounds like 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b] [1,3] benzothiazole and its derivatives have exhibited remarkable in vitro anticancer activity against various cancer lines, underlining the therapeutic potential of these molecules (Waghmare et al., 2013).
Synthesis and Reactivity
The synthesis and reactivity of such compounds offer valuable insights for developing novel therapeutic agents and materials. Studies by Farag and Dawood (1997) on 2-(benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones explore the synthesis and subsequent reactions with nucleophiles, leading to the formation of various heterocyclic compounds with potential biological activities (Farag & Dawood, 1997).
Luminescent Properties for Optoelectronic Devices
The luminescent properties of ethynyl-pyrene derivatives, as investigated by Diring et al. (2009), highlight the application of these compounds in optoelectronic devices. The study showcases how the substitution pattern and the matter state can tune the photoluminescence wavelength of the pyrene core, leading to potential applications in field-effect transistors and fluorescence microscopy (Diring et al., 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-12-6-7-16(8-13(12)2)24-19(17-10-26-11-18(17)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSIJHRMFPLYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.